BRD4097 - 1550053-19-4

BRD4097

Catalog Number: EVT-261425
CAS Number: 1550053-19-4
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD4097 is a negative control in HDAC1/2/3/8 assays
Source and Classification

BRD4097 is derived from a series of synthesized compounds aimed at inhibiting bromodomain and extraterminal domain proteins, particularly BRD4. This classification places it among compounds that target epigenetic regulators, making it a subject of interest for researchers focusing on cancer therapeutics and other diseases linked to dysregulated gene expression.

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD4097 typically involves multi-step organic reactions that may include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds or heterocycles.
  2. Functionalization: Key steps involve functionalizing these starting materials through reactions such as halogenation, alkylation, or acylation to introduce necessary substituents.
  3. Cyclization: Cyclization reactions may be employed to form the core structure of BRD4097, often utilizing catalysts or specific reaction conditions to drive the formation of desired cyclic structures.
  4. Purification: After synthesis, purification techniques such as chromatography are used to isolate BRD4097 from by-products and unreacted materials.

Recent studies have highlighted the use of advanced techniques such as machine-assisted synthesis and flow chemistry to enhance the efficiency and yield of BRD4097 production, allowing for more streamlined processes in laboratory settings .

Molecular Structure Analysis

Structure and Data

The molecular structure of BRD4097 features a complex arrangement typical of small molecule inhibitors targeting bromodomains. Key aspects include:

  • Core Structure: The compound likely contains a quinoline or similar bicyclic structure known for its ability to engage in π-π stacking interactions with aromatic residues in target proteins.
  • Functional Groups: Various functional groups are strategically placed to enhance binding affinity and specificity towards the bromodomain target.

Molecular modeling studies have provided insights into the three-dimensional conformation of BRD4097, allowing researchers to predict its interaction with target proteins based on structural data.

Chemical Reactions Analysis

Reactions and Technical Details

BRD4097 undergoes several chemical reactions that are pivotal for its activity:

  1. Binding Interactions: The compound interacts with the bromodomain through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory function.
  2. Metabolic Stability: Studies have shown that BRD4097 can undergo metabolic transformations when exposed to biological systems, impacting its efficacy and half-life.

In vitro experiments have been designed to elucidate these reactions further, providing data on the kinetics of binding and the stability of the compound under physiological conditions .

Mechanism of Action

Process and Data

The mechanism of action for BRD4097 primarily involves its role as an inhibitor of bromodomain-containing protein 4 (BRD4). The process can be summarized as follows:

  1. Target Engagement: Upon administration, BRD4097 binds to the acetyl-lysine recognition site within the bromodomain.
  2. Disruption of Protein Interactions: This binding inhibits the interaction between BRD4 and acetylated histones, thereby disrupting transcriptional activation processes associated with oncogenes.
  3. Downstream Effects: The inhibition leads to reduced expression of genes involved in cell proliferation and survival pathways, making it a potential candidate for cancer therapy.

Data from molecular dynamics simulations have reinforced this understanding by illustrating how BRD4097 stabilizes its binding conformation within the active site .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BRD4097 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-400 g/mol, characteristic of small molecule inhibitors.
  • Solubility: It is often soluble in organic solvents but may have limited solubility in aqueous environments, which is a common trait among similar compounds.
  • Stability: The compound shows good thermal stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are routinely employed to characterize these properties during synthesis .

Applications

Scientific Uses

BRD4097 has significant potential applications in scientific research:

  1. Cancer Therapeutics: Its primary application lies in oncology, where it is being explored as a treatment for various cancers characterized by aberrant BRD4 activity.
  2. Epigenetic Research: Researchers utilize BRD4097 to study epigenetic regulation mechanisms, contributing to a deeper understanding of gene expression modulation.
  3. Drug Development: The compound serves as a lead candidate for further modifications aimed at improving potency and selectivity against specific bromodomain targets.
Introduction to BRD4 Biology and BRD4097 Context

BRD4 as a Bromodomain and Extraterminal (BET) Family Member

BRD4 belongs to the Bromodomain and Extra-Terminal (BET) protein family, which includes four conserved mammalian members (BRD2, BRD3, BRD4, and testis-specific BRDT). These proteins share a unique architectural signature: two tandem bromodomains (BD1 and BD2) at the N-terminus and an extraterminal (ET) domain at the C-terminus [1] [3] [9]. The bromodomains are structurally characterized by four alpha-helical bundles (αZ, αA, αB, αC) interconnected by ZA and BC loops, forming a hydrophobic pocket that recognizes acetylated lysine residues on histone tails (e.g., H3K27ac, H4K5ac) [3] [10]. Unlike other BET proteins, BRD4 possesses a C-terminal domain (CTD) that recruits the positive transcription elongation factor b (P-TEFb), enabling phosphorylation of RNA polymerase II (RNA Pol II) to initiate transcriptional elongation [5] [9]. This structural specialization underpins BRD4’s unique role as a master regulator of transcriptional programs.

Table 1: Structural and Functional Features of BET Family Proteins

ProteinBromodomainsUnique DomainsPrimary Functions
BRD2BD1, BD2Minimal CTDCell cycle progression, metabolic regulation
BRD3BD1, BD2Short CTD variantErythroid differentiation, chromatin remodeling
BRD4BD1, BD2Extended CTDTranscriptional elongation, DNA repair, telomere maintenance
BRDTBD1, BD2Testis-specific CTDMeiotic regulation, spermatogenesis

Epigenetic Regulation of Gene Transcription by BRD4

BRD4 functions as an epigenetic "reader" that deciphers histone acetylation marks to orchestrate gene expression. Its bromodomains exhibit high affinity for di-acetylated histone motifs, enabling anchorage to super-enhancers (SEs) and promoters of transcriptionally active genes [1] [5]. Once bound, BRD4 recruits transcriptional machinery via two mechanisms:

  • P-TEFb Recruitment: The CTD binds P-TEFb, which phosphorylates Ser2 of RNA Pol II’s C-terminal domain (CTD), releasing paused RNA Pol II into productive elongation [5] [9].
  • Mediator Complex Interaction: BRD4 stabilizes the Mediator complex at enhancer-promoter junctions, facilitating assembly of the pre-initiation complex [5] [7].This dual role allows BRD4 to regulate genes controlling cell identity (e.g., MYC, BCL2), inflammation (e.g., IL6, TNFα), and fibrosis (e.g., TGFβ, COL1A1) [5] [7]. Inhibition displaces BRD4 from chromatin, collapsing transcriptional hubs at SEs [1].

BRD4’s Role in Disease Pathogenesis: Inflammation, Fibrosis, and Metabolic Dysregulation

Dysregulated BRD4 drives pathology across chronic diseases by amplifying pathogenic gene networks:

  • Cancer: BRD4 sustains oncogene expression (e.g., MYC in leukemia) and maintains genomic stability through DNA damage repair [5]. In NUT midline carcinoma, BRD4-NUT fusion proteins hyperactivate anti-differentiation genes [9] [10].
  • Inflammation: BRD4 binds acetylated NF-κB/RELA, enabling transcription of proinflammatory cytokines (e.g., IL-6, IL-1β) in macrophages and endothelial cells [7]. In sepsis models, BRD4 upregulation correlates with cytokine storm severity [7].
  • Fibrosis: BRD4 occupies promoters of fibrogenic genes (e.g., TGFβ, CTGF), driving collagen deposition in lung and liver fibrosis [5].
  • Metabolic Disease: In atherosclerosis, BRD4 promotes endothelial activation and foam cell formation [7] [9].

Table 2: BRD4 in Disease Mechanisms

Disease AreaKey Target GenesPathogenic Mechanism
Hematologic CancersMYC, BCL2, CDK6Sustains proliferation and blocks differentiation
Solid TumorsFOSL1, TWISTPromotes EMT and metastasis
Inflammatory DisordersIL6, TNFα, CXCL10Amplifies immune cell activation
FibrosisTGFβ, COL1A1, CTGFActivates myofibroblasts and ECM deposition
AtherosclerosisVCAM1, SELEInduces endothelial adhesion molecules

PROTACs as a Therapeutic Modality: Rationale for BRD4097 Development

Traditional BRD4 inhibitors (e.g., JQ1) occupy acetyl-lysine binding pockets but exhibit limitations:

  • Transient Efficacy: Incomplete target inhibition and compensatory feedback loops necessitate high doses [4] [6].
  • Pharmacodynamic Resistance: Oncogenes like MYC rebound post-treatment due to non-degradative inhibition [6] [8].PROTACs (Proteolysis-Targeting Chimeras) overcome these via catalytic degradation. BRD4097 exemplifies this strategy as a heterobifunctional molecule with:
  • A BRD4-binding warhead (e.g., derived from JQ1 or dBET1).
  • A E3 ubiquitin ligase ligand (e.g., CRBN or VHL).
  • A chemical linker optimizing ternary complex formation [4] [6] [8].

Mechanistically, BRD4097 recruits BRD4 to E3 ligases (e.g., CRBN), enabling polyubiquitination and proteasomal degradation. Advantages over inhibitors include:

  • Event-Driven Catalysis: A single molecule degrades multiple BRD4 copies [6] [8].
  • Targeting "Undruggable" Proteins: Degrades scaffolding functions inaccessible to inhibitors [4].
  • Overcoming Resistance: Eliminates mutant or overexpressed BRD4 variants [6].

Table 3: Advantages of PROTACs vs. Traditional Inhibitors

PropertyPROTACs (e.g., BRD4097)Traditional Inhibitors
MechanismTarget degradationOccupancy-based inhibition
Efficacy DurationSustained effects post-dosingTransient inhibition
Target ScopeIncludes non-enzymatic proteinsLimited to druggable pockets
ResistanceDegrades mutated/overexpressed targetsVulnerable to mutations
Dose ResponseSub-stoichiometric activityRequires high occupancy

BRD4097 embodies the "PROTAC 2.0" paradigm by leveraging ligand-induced protein degradation to achieve deeper, more durable suppression of BRD4-driven pathologies [6] [8]. Its design addresses the dual challenge of targeting BRD4’s multifaceted roles in transcription and genome stability while minimizing compensatory adaptations seen with conventional BET inhibitors.

Properties

CAS Number

1550053-19-4

Product Name

BRD4097

IUPAC Name

4-Acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.331

InChI

InChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

HRMBUIZWNJTBSE-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C)C=C1N)C2=CC=C(NC(C)=O)C=C2

Solubility

Soluble in DMSO

Synonyms

BRD4097

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.